![molecular formula C27H23FN6O3 B2802345 3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031649-82-7](/img/no-structure.png)

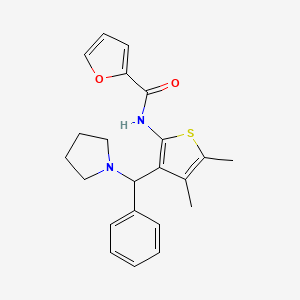

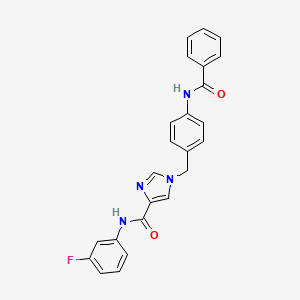

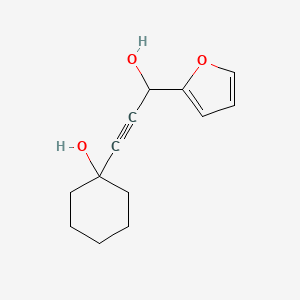

3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group . These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Antimicrobial Activity

Development of Quality Control Methods for Antimalarial Agents : A study focused on the quality control methods for a compound closely related to the queried chemical, highlighting its potential as an antimalarial agent. The research developed quality control methods including solubility, identification, impurities, and assay by potentiometric titration, emphasizing its promise for further in-depth studies in antimalarial research (Danylchenko et al., 2018).

Synthesis and Antimicrobial Activities of Triazole Derivatives : Another study synthesized novel triazole derivatives, including a compound structurally similar to the queried molecule, evaluating their antimicrobial activities. The research found some derivatives to possess good or moderate activities against tested microorganisms, suggesting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

- Anticancer Activity of Triazoloquinoline Derivatives : A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried chemical, explored their structural requirements for anticancer activity. The research synthesized N-1 and N’-3 urea derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Reddy et al., 2015).

Antihistaminic Activity

- Development of H1-Antihistaminic Agents : Multiple studies have synthesized and evaluated the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting these compounds as potential candidates for developing new H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models, with minimal sedation compared to standard treatments, pointing towards their utility in allergic conditions (Alagarsamy et al., 2009; Alagarsamy et al., 2006; Alagarsamy et al., 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride with 3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine-1-carbonyl chloride", "3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 4: After completion of the reaction, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] } | |

Numéro CAS |

1031649-82-7 |

Nom du produit |

3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |

Formule moléculaire |

C27H23FN6O3 |

Poids moléculaire |

498.518 |

Nom IUPAC |

3-(4-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C27H23FN6O3/c1-37-21-9-7-20(8-10-21)32-12-14-33(15-13-32)27(36)18-4-11-22-23(16-18)34-25(29-26(22)35)24(30-31-34)17-2-5-19(28)6-3-17/h2-11,16,31H,12-15H2,1H3 |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

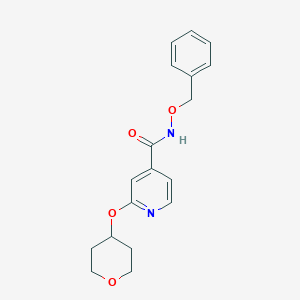

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)

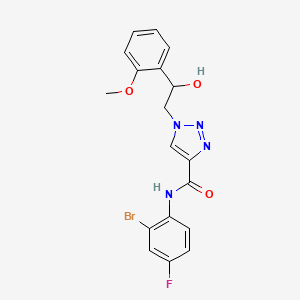

![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)